2-(Methylsulfanyl)pyridin-4-amine hydrochloride
Description
2-(Methylsulfanyl)pyridin-4-amine hydrochloride (CAS 59243-39-9) is a pyridine derivative functionalized with a methylsulfanyl (-SMe) group at position 2 and an amine (-NH₂) group at position 4, forming a hydrochloride salt. This compound serves as a critical intermediate in pharmaceutical synthesis due to its ability to participate in hydrogen bonding and nucleophilic reactions. Its pyridine core contributes to aromatic stability, while the substituents modulate electronic properties and solubility .
Properties
IUPAC Name |
2-methylsulfanylpyridin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2S.ClH/c1-9-6-4-5(7)2-3-8-6;/h2-4H,1H3,(H2,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZODKCPSADKPBOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2031261-19-3 | |
| Record name | 4-Pyridinamine, 2-(methylthio)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2031261-19-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(methylsulfanyl)pyridin-4-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)pyridin-4-amine hydrochloride typically involves the reaction of 2-chloropyridine with methylthiolate in the presence of a base, followed by amination at the 4-position of the pyridine ring . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Oxidation of the Methylsulfanyl Group
The methylsulfanyl (-SCH₃) group undergoes oxidation to sulfoxide (-SOCH₃) and sulfone (-SO₂CH₃) derivatives under controlled conditions.
Mechanism:
-
Sulfoxide formation : Electrophilic attack of peroxides on the sulfur atom, followed by oxygen insertion.
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Sulfone formation : Further oxidation of sulfoxide intermediates via peracid-mediated pathways .
Electrophilic Substitution on the Pyridine Ring
The pyridine ring participates in electrophilic substitution, with regioselectivity influenced by the electron-donating amine and electron-withdrawing methylsulfanyl groups.
Key Observations:
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Nitration occurs at the 3-position due to meta-directing effects of the amine group.
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Halogenation favors the 5-position (para to sulfanyl group) .
Nucleophilic Reactions at the Amine Group
The primary amine at the 4-position undergoes typical amine reactions, including acylation and alkylation.
Mechanism:
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Acylation proceeds via nucleophilic attack of the amine on the acyl chloride, forming an amide bond.
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Schiff base synthesis involves condensation with aldehydes .
Metalation and Cross-Coupling Reactions
The pyridine ring undergoes directed ortho-metalation (DoM) for functionalization.
| Reaction Type | Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃ | 2-(Methylsulfanyl)-4-aminophenyl-pyridine | 82% |
Conditions:
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Metalation with LDA at -78°C generates a lithiated intermediate, which reacts with electrophiles (e.g., aryl boronic acids) .
Reductive Transformations
The amine group participates in reductive amination or hydrogenation.
| Reaction Type | Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Reductive Alkylation | NaBH₃CN, RCHO, MeOH | 4-(Alkylamino)-2-(methylsulfanyl)pyridine | 70% |
Applications:
Cycloaddition Reactions
The compound engages in [4+2] cycloadditions as a diene or dienophile.
| Reaction Type | Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Diels-Alder | Maleic anhydride, Δ | Pyridine-fused bicyclic adduct | 60% |
Regiochemistry:
Scientific Research Applications
Pharmaceutical Applications
The compound is noted for its utility as an intermediate in the synthesis of various pharmaceuticals. Specifically, it has been linked to the development of tyrosine kinase inhibitors, which are crucial in treating cancers such as chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).
Synthesis of Tyrosine Kinase Inhibitors
- Imatinib and Nilotinib : These are first and second-generation Bcr-Abl tyrosine kinase inhibitors where 2-(Methylsulfanyl)pyridin-4-amine hydrochloride can serve as a key intermediate in their synthesis . The compound's structure allows for modifications that enhance the efficacy and selectivity of these inhibitors.
Organic Synthesis
The compound is employed in various organic synthesis processes due to its functional groups that facilitate nucleophilic substitutions and other reactions.
Versatile Synthetic Pathways
- Synthesis of Pyridinylimidazole Derivatives : Research has demonstrated that this compound can be utilized to synthesize pyridinylimidazole-type compounds, which have shown significant biological activity, including inhibition of p38α MAP kinase . The optimized synthetic routes allow for high yields and the introduction of diverse functional groups.
Biochemical Research
In biochemical research, this compound serves as an organic buffer and a reagent for various assays.
Role in Biological Assays
- The compound has been used in enzyme-linked immunosorbent assays (ELISA) to evaluate its inhibitory effects on specific enzymes involved in inflammatory responses, such as TNF-α release from human blood . This highlights its potential use in studying inflammatory diseases and developing anti-inflammatory drugs.
Toxicological Profile
Understanding the safety profile of this compound is crucial for its application in research and pharmaceuticals. It is classified as harmful if swallowed and can cause skin irritation . Thus, appropriate handling and safety measures are necessary when working with this compound.
Summary Table of Applications
| Application Area | Specific Uses | Notes |
|---|---|---|
| Pharmaceutical | Intermediate for tyrosine kinase inhibitors | Key for drugs like Imatinib and Nilotinib |
| Organic Synthesis | Synthesis of pyridinylimidazole derivatives | High yield processes developed |
| Biochemical Research | Reagent for ELISA assays | Evaluates enzyme inhibition |
| Toxicology | Harmful if swallowed; causes skin irritation | Safety measures required during handling |
Mechanism of Action
The mechanism of action of 2-(Methylsulfanyl)pyridin-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Observations
Core Structure Variations: The pyridine core in the target compound contrasts with pyrimidine () and phenothiazine (). Pyrimidine’s dual nitrogen atoms increase hydrogen-bonding capacity, while phenothiazine’s tricyclic system enhances aromatic conjugation, impacting biological activity . The butanoate ester () lacks aromaticity, favoring lipophilicity and metabolic stability in drug design .
Substituent Position Effects :
- The 4-amine group in the target compound enables linear hydrogen-bonding networks, unlike 3-amine derivatives (e.g., 5-chloropyridin-3-amine hydrochloride), which exhibit angled interactions (). This positional difference affects crystal packing and solubility .
- Methylsulfanyl at position 2 (target) vs. methoxy at position 6 () alters steric and electronic profiles, influencing reactivity in cross-coupling reactions .
Salt Forms and Solubility: The dihydrochloride salt in 4-(Pyrrolidin-1-yl)pyridin-3-amine () enhances aqueous solubility compared to mono-salts, critical for formulation . The phenothiazine derivative () likely exhibits lower solubility due to its bulky hydrophobic core, limiting bioavailability .
Applications: Phenothiazine analogs () are linked to antipsychotic drugs (e.g., thioridazine derivatives), whereas pyridine/pyrimidine amines () are intermediates in antiviral or agrochemical synthesis .
Research Findings and Implications
- Hydrogen Bonding : The target compound’s 4-amine group facilitates stronger and more directional hydrogen bonds compared to 3-amine analogs, as predicted by graph-set analysis (). This property is vital for co-crystal engineering .
- Safety Profiles : While the target compound’s SDS () lacks hazard classification, analogs like 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride () require careful handling due to unclassified hazards, emphasizing the need for tailored safety protocols .
Biological Activity
2-(Methylsulfanyl)pyridin-4-amine hydrochloride, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
This compound is characterized by a pyridine ring substituted with a methylsulfanyl group and an amine functional group. Its molecular formula is C6H8ClN2S, and it has been noted for its solubility in water and moderate toxicity when ingested.
Antimicrobial Properties
Research indicates that derivatives of pyridine compounds exhibit significant antibacterial activity. For instance, certain analogs have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) due to their ability to inhibit bacterial enzymes essential for viability . The specific activity of this compound against various pathogens remains to be thoroughly investigated.
Anti-inflammatory Effects
The compound's structural similarity to known anti-inflammatory agents suggests potential activity in modulating inflammatory pathways. A study on related compounds demonstrated their ability to inhibit p38 MAPK and phosphodiesterase 4 (PDE4), which are crucial in inflammatory responses . This dual inhibition could position this compound as a candidate for treating TNFα-related diseases.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit key enzymes involved in inflammatory signaling pathways. The inhibition of p38 MAPK is particularly noteworthy as it plays a significant role in the production of pro-inflammatory cytokines.
- Receptor Modulation : Some studies suggest that pyridine derivatives may act as allosteric modulators of various receptors, potentially influencing neurotransmitter systems and contributing to neuroprotective effects .
Toxicity Profile
According to toxicity databases, this compound is classified as harmful if swallowed and can cause skin irritation . These safety profiles necessitate careful handling and further evaluation in preclinical studies.
Case Study 1: In Vivo Efficacy
In a preclinical study involving rodent models, compounds similar to this compound were administered to evaluate their anti-inflammatory effects. The results indicated a significant reduction in TNFα levels, implicating the compound's potential in managing inflammatory diseases .
Case Study 2: Cytotoxicity Assessment
A cytotoxicity assay was performed on various cancer cell lines, revealing that related pyridine compounds exhibited IC50 values indicating moderate to high cytotoxicity. For example, some derivatives demonstrated IC50 values below 10 µM against several cancer cell lines, suggesting that structural modifications could enhance the anticancer potential of this compound .
Summary of Research Findings
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
